3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is known for its unique structural features, which include a benzenesulfonyl group, a pyridinylmethyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached via alkylation reactions using pyridinylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile terdentate ligand used in coordination chemistry.
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: Another triazole-based compound with similar structural features.
Uniqueness
3-(BENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of a benzenesulfonyl group, a pyridinylmethyl group, and a triazoloquinazoline core
Properties
Molecular Formula |
C21H16N6O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C21H16N6O2S/c28-30(29,16-8-2-1-3-9-16)21-20-24-19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)27(20)26-25-21/h1-13H,14H2,(H,23,24) |
InChI Key |
WAIJZUBGQQKYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CN=CC=C5 |
Origin of Product |
United States |
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